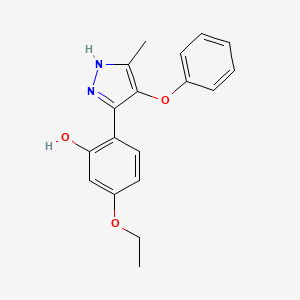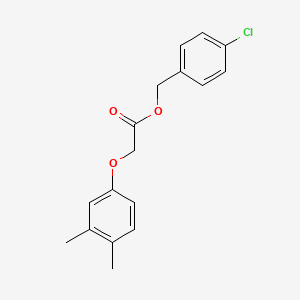![molecular formula C20H24N2O B5617331 1-{4-[4-(3-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5617331.png)
1-{4-[4-(3-methylbenzyl)-1-piperazinyl]phenyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Electrochemical syntheses have been explored for related compounds, where electrochemical oxidation of similar piperazinyl ethanones in the presence of nucleophiles has been utilized to create new derivatives. This method highlights an environmentally friendly approach to synthesizing complex molecules, showcasing the potential for innovative synthesis routes for "1-{4-[4-(3-methylbenzyl)-1-piperazinyl]phenyl}ethanone" and its analogs (Amani & Nematollahi, 2012).
Molecular Structure Analysis
Studies on related piperazine derivatives reveal detailed insights into molecular conformations and structural characteristics. For instance, analysis of "2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone" has provided valuable data on dihedral angles and molecular conformations, which can be applied to understand the structural nuances of "1-{4-[4-(3-methylbenzyl)-1-piperazinyl]phenyl}ethanone" (Zhang et al., 2011).
Chemical Reactions and Properties
Research into the electrochemical behavior of compounds with structural similarities to "1-{4-[4-(3-methylbenzyl)-1-piperazinyl]phenyl}ethanone" shows that these entities participate in Michael type addition reactions with nucleophiles, leading to new phenylpiperazine derivatives. This indicates a broad spectrum of chemical reactivity that could be explored for our compound of interest (Nematollahi & Amani, 2011).
作用机制
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on factors such as its ability to interact with biological targets (such as proteins or DNA), its stability and solubility in biological environments, and its ability to cross cell membranes .
安全和危害
未来方向
属性
IUPAC Name |
1-[4-[4-[(3-methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-4-3-5-18(14-16)15-21-10-12-22(13-11-21)20-8-6-19(7-9-20)17(2)23/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDCPTHQUSBDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-methoxypyridin-3-yl)benzyl]propanamide](/img/structure/B5617252.png)
![2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5617259.png)

![N-[3-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5617272.png)
![2-allyl-9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5617278.png)
![5-(2-furyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5617279.png)
![8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617280.png)
![(1S*,5R*)-6-[(3-methylisoxazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617285.png)

![3'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5617327.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5617334.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}benzamide](/img/structure/B5617336.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-(2-pyridinyl)-2-pyrimidinamine](/img/structure/B5617339.png)
